Tetrahydroharmine, (-)-

Description

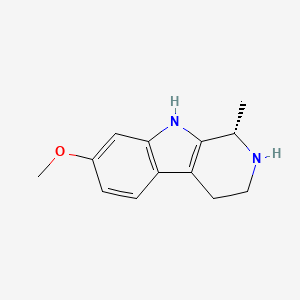

Structural Classification and Chirality of (-)-Tetrahydroharmine

The chemical structure of (-)-tetrahydroharmine is fundamental to its properties and is defined by its specific arrangement of atoms.

(-)-Tetrahydroharmine is classified as a β-carboline alkaloid. wikipedia.orgscience.govnih.gov This classification is due to its core molecular structure, which is a tricyclic pyrido[3,4-b]indole ring system. nih.govresearchgate.netvulcanchem.com This framework consists of a pyridine (B92270) ring fused to an indole (B1671886) moiety. hmdb.ca The β-carboline family of alkaloids is extensive and includes both naturally occurring and synthetic compounds that are of interest to researchers. nih.gov

As its name suggests, tetrahydroharmine (B102439) is a tetrahydro derivative of harmine (B1663883). ontosight.aiontosight.ai This means that four hydrogen atoms have been added to the harmine structure, resulting in a partially saturated C-ring in the β-carboline framework. nih.govd-nb.info This structural modification from a fully aromatic system to a tetrahydro-β-carboline distinguishes it from other harmala alkaloids like harmine and harmaline (B1672942). nih.govnih.gov

The presence of a chiral center at the C1 position of the tetrahydro-β-carboline ring means that tetrahydroharmine can exist as different stereoisomers. nih.govresearchgate.net Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. libretexts.org

The designations (-)- and (+)- refer to the optical activity of the compound, indicating whether it rotates plane-polarized light to the left (levorotatory) or to the right (dextrorotatory). ontosight.ai The absolute configuration of the chiral center is described using the (S) and (R) nomenclature. For tetrahydroharmine, this leads to the existence of (1S)- and (1R)- stereoisomers. ontosight.ainih.gov The relationship between the optical rotation and the absolute configuration is not always direct and must be determined experimentally. Research has shown that different stereoisomers can exhibit distinct biological activities. wikipedia.orgnih.gov For instance, studies on related β-carbolines have highlighted the importance of stereochemistry in their interaction with biological targets. ontosight.ai

Interactive Data Tables

Table 1: Chemical Identifiers for Tetrahydroharmine

| Identifier | Value |

|---|---|

| IUPAC Name | 7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole wikipedia.orgvulcanchem.com |

| Molecular Formula | C13H16N2O wikipedia.orgbiosynth.com |

| Molar Mass | 216.284 g·mol−1 wikipedia.orgvulcanchem.com |

| CAS Number | 17019-01-1 wikipedia.org |

| PubChem CID | 159809 wikipedia.org |

| ChEMBL ID | CHEMBL129208 wikipedia.orgontosight.ai |

Table 2: Stereoisomers of Tetrahydroharmine

| Stereoisomer | Abbreviation | Chirality at C1 | Optical Activity |

|---|---|---|---|

| (1S)-Tetrahydroharmine | S(-)-THH | S | Levorotatory (-) wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

7671-30-9 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(1S)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1 |

InChI Key |

ZXLDQJLIBNPEFJ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |

Origin of Product |

United States |

Biogenesis and Natural Abundance of Tetrahydroharmine

Biosynthetic Pathways of Harmala Alkaloids

The biosynthesis of harmala alkaloids, including (-)-tetrahydroharmine, is a complex process that originates from the amino acid L-tryptophan. nih.govwikipedia.org While the complete enzymatic pathway is still under investigation, key steps involving tryptamine-derived routes and specific enzymatic transformations have been identified. nih.govsci-hub.se

Tryptamine-Derived Biosynthetic Routes

The initial step in the biosynthesis of harmala alkaloids is the decarboxylation of L-tryptophan to produce tryptamine (B22526). nih.govrsc.org This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.org Tryptamine then serves as a crucial intermediate. nih.govwikipedia.org

The core structure of the β-carboline alkaloids is formed through a Pictet-Spengler reaction. nih.govresearchgate.net In this reaction, tryptamine condenses with a keto acid, such as pyruvic acid, to form a Schiff base. nih.govresearchgate.net An intramolecular cyclization then occurs, where the C2 position of the indole (B1671886) ring attacks the imine, leading to the formation of a tetrahydro-β-carboline ring system. nih.gov Subsequent enzymatic modifications, including oxidation, reduction, and methylation, lead to the various harmala alkaloids. researchgate.net For instance, harmane can be converted to harmaline (B1672942), which is then oxidized to harmine (B1663883) and can be further reduced to form tetrahydroharmine (B102439). researchgate.net

Enzymatic Transformations and Precursors

The primary precursor for the biosynthesis of harmala alkaloids is L-tryptophan. nih.govwikipedia.org Feeding studies with labeled L-tryptophan in Peganum harmala have confirmed its role as the foundational molecule. nih.gov Tryptamine is a key intermediate derived from the decarboxylation of L-tryptophan. nih.govwikipedia.org

Several enzymes are implicated in the biosynthetic pathway. Tryptophan decarboxylase (TDC) is responsible for the conversion of tryptophan to tryptamine. sci-hub.se The subsequent Pictet-Spengler reaction is also believed to be enzyme-catalyzed. nih.gov Further transformations, such as the conversion of harmaline to harmine and then to tetrahydroharmine, involve oxidative and reductive enzymes. researchgate.net The exact nature and sequence of all enzymatic steps leading specifically to (-)-tetrahydroharmine are still being elucidated. nih.gov

Natural Occurrence in Botanical Species

(-)-Tetrahydroharmine is a naturally occurring β-carboline alkaloid found in several plant species, most notably in Banisteriopsis caapi and Peganum harmala. wikipedia.orgguidetopharmacology.org

Presence in Banisteriopsis caapi (Malpighiaceae)

Banisteriopsis caapi, a liana native to the Amazon rainforest, is a well-known source of (-)-tetrahydroharmine. wikipedia.orgwikipedia.org This plant is a primary ingredient in the psychoactive beverage ayahuasca. wikipedia.org The concentration of tetrahydroharmine in B. caapi can vary significantly, ranging from 0.05% to 2.94% of the plant's dry weight. wikipedia.orgwikipedia.org Along with harmine and harmaline, tetrahydroharmine is one of the major alkaloids present in this species. nih.gov

Occurrence in Peganum harmala (Nitrariaceae)

Peganum harmala, commonly known as Syrian rue, is another significant botanical source of harmala alkaloids. wikipedia.orgwikipedia.org While harmine and harmaline are typically the most abundant alkaloids in the seeds, tetrahydroharmine is also present, albeit in smaller quantities. academicjournals.orgnih.gov Studies have reported the concentration of tetrahydroharmine in the dry seeds of P. harmala to be around 0.1% by weight. academicjournals.orgnih.gov The alkaloids are found in various parts of the plant, including the seeds, roots, stems, and leaves, with the highest concentrations generally found in the seeds and roots. academicjournals.orgnih.gov

Quantitative Distribution in Plant Matrices

The distribution of (-)-tetrahydroharmine and other harmala alkaloids varies between different plant species and even within different parts of the same plant.

Table 1: Quantitative Distribution of Tetrahydroharmine and Other Major Harmala Alkaloids in Banisteriopsis caapi

| Alkaloid | Concentration Range (% of dry weight) |

| Tetrahydroharmine | 0.05 – 2.94% wikipedia.orgwikipedia.org |

| Harmine | 0.31 – 8.43% wikipedia.orgwikipedia.org |

| Harmaline | 0.03 – 0.83% wikipedia.orgwikipedia.org |

Table 2: Quantitative Distribution of Tetrahydroharmine and Other Major Harmala Alkaloids in Peganum harmala

| Plant Part | Tetrahydroharmine (% w/w) | Harmine (% w/w) | Harmaline (% w/w) | Harmalol (% w/w) | Harmol (B1672944) (% w/w) |

| Dry Seeds | 0.1% academicjournals.orgnih.gov | 4.3% academicjournals.orgnih.gov | 5.6% academicjournals.orgnih.gov | 0.6% academicjournals.orgnih.gov | - |

| Roots | - | 2.0% academicjournals.orgnih.gov | - | - | 1.4% academicjournals.orgnih.gov |

Note: A hyphen (-) indicates that the value was not reported in the cited sources.

Pharmacological Mechanisms of Action of Tetrahydroharmine

Monoamine Oxidase Inhibition (MAOI)

(-)-Tetrahydroharmine (THH) functions as a monoamine oxidase inhibitor (MAOI). wikipedia.orgreddit.com It is a naturally occurring beta-carboline alkaloid found in plants such as Banisteriopsis caapi, a primary ingredient in the psychoactive beverage ayahuasca. ayaselva.comcloud-clone.com The inhibition of the monoamine oxidase (MAO) enzyme by THH prevents the breakdown of monoamine neurotransmitters. ayaselva.com

Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Research has established that (-)-Tetrahydroharmine is a reversible inhibitor of monoamine oxidase A (MAO-A). ayaselva.comwikipedia.orgtaylorandfrancis.com This characteristic distinguishes it from irreversible MAOIs. The reversible nature of its inhibitory action on MAO-A suggests a potentially safer profile with fewer side effects compared to traditional, irreversible MAO inhibitors. ayaselva.com By reversibly binding to MAO-A, THH temporarily reduces the enzyme's activity. wikipedia.orgtaylorandfrancis.commdpi.com

Differential Potency Compared to Other Harmala Alkaloids

Compared to other harmala alkaloids like harmine (B1663883) and harmaline (B1672942), (-)-Tetrahydroharmine demonstrates significantly weaker potency as a MAO-A inhibitor. mdpi.com This difference in inhibitory strength is a key aspect of its pharmacological profile. While harmine and harmaline are potent MAO-A inhibitors, THH's effect is considerably milder. researchgate.net

Quantitative data, specifically IC50 values which measure the concentration of an inhibitor required to reduce enzyme activity by half, illustrate this disparity. Lower IC50 values indicate greater potency.

Comparative MAO-A Inhibition of Harmala Alkaloids

| Compound | MAO-A IC50 Value | Reference |

|---|---|---|

| (-)-Tetrahydroharmine | 1.4 x 10⁻⁵ M | |

| (-)-Tetrahydroharmine | ~1–5 µM | |

| (-)-Tetrahydroharmine | 74 nM | medchemexpress.comreddit.comcaymanchem.com |

| Harmine | 8 x 10⁻⁸ M | |

| Harmine | ~5 nM | |

| Harmine | 2 nM | caymanchem.com |

| Harmaline | 6 x 10⁻⁸ M | |

| Harmaline | ~100 nM | |

| Harmaline | 2.5 nM | caymanchem.com |

Note: Discrepancies in IC50 values can arise from different experimental conditions and assays.

Role in Modulation of Monoamine Neurotransmitter Metabolism

Through the inhibition of MAO-A, (-)-Tetrahydroharmine plays a role in modulating the metabolism of monoamine neurotransmitters. ayaselva.com MAO-A is a key enzyme responsible for the degradation of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. ayaselva.comnih.gov By inhibiting this enzyme, THH leads to an increase in the levels of these neurotransmitters in the brain. smolecule.com This elevation of monoamines is a central aspect of its mechanism of action. nih.gov The increased availability of serotonin, in particular, is a significant outcome of its MAO-A inhibitory effect. cloud-clone.com

Serotonin Reuptake Inhibition (SRI)

In addition to its MAOI activity, (-)-Tetrahydroharmine also functions as a serotonin reuptake inhibitor (SRI). wikipedia.orgsmolecule.combiosynth.com This dual mechanism of action is a distinguishing feature of its pharmacology. It acts on the presynaptic membranes to block the reuptake of serotonin, which increases the extracellular concentration of this neurotransmitter.

Receptor Interaction Profiling

(-)-Tetrahydroharmine exhibits a varied affinity for different serotonin (5-HT) receptor subtypes. Notably, its interaction with the 5-HT2A receptor is more pronounced compared to other subtypes within the 5-HT family. Research has shown that the S(-) enantiomer of tetrahydroharmine (B102439) has a binding affinity (Ki) of 5,890 nM for the 5-HT2A receptor. wikipedia.org In contrast, its affinity for the 5-HT1A and 5-HT2C receptors is considered negligible, with Ki values greater than 10,000 nM for both. wikipedia.org This suggests a degree of selectivity in its action on the serotonergic system.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| 5-HT1A | >10,000 wikipedia.org |

| 5-HT2A | 5,890 wikipedia.org |

| 5-HT2C | >10,000 wikipedia.org |

The interaction of (-)-Tetrahydroharmine with the dopamine system, specifically the D2 receptor, has been found to be minimal. Studies indicate that it has a negligible affinity for this receptor subtype. wikipedia.org This low affinity for the D2 receptor distinguishes its pharmacological profile from other psychoactive compounds that may have more significant dopaminergic activity.

Investigations into the broader receptor profile of β-carbolines, the chemical class to which (-)-Tetrahydroharmine belongs, have provided insights into its interactions with other neurotransmitter systems. Generally, β-carbolines have been reported to exhibit a modest affinity for α-adrenergic receptors. nih.gov However, specific binding data for (-)-Tetrahydroharmine at these receptors are not extensively detailed in the current literature.

Regarding the benzodiazepine (B76468) receptor system, β-carbolines, with some exceptions, generally display little to no affinity for these receptors. nih.gov This suggests that the pharmacological effects of (-)-Tetrahydroharmine are not likely mediated through direct interaction with benzodiazepine binding sites on GABAA receptors.

Kinase Inhibition

Recent research has identified (-)-Tetrahydroharmine as an inhibitor of certain protein kinases, particularly within the Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) family. This interaction represents a significant aspect of its molecular mechanism of action.

(-)-Tetrahydroharmine has been shown to inhibit members of the DYRK family of kinases. The potency of this inhibition varies among the different DYRK isoforms. It has been identified as an inhibitor of DYRK1A with an IC50 value of 9.4 μM. nih.gov Further studies have indicated that its inhibitory activity against DYRK1B is comparable to that of DYRK1A. nih.gov In contrast, (-)-Tetrahydroharmine has a minimal effect on DYRK2, indicating a degree of selectivity within the DYRK kinase family. nih.gov

| Kinase | Inhibitory Activity (IC50) |

|---|---|

| DYRK1A | 9.4 μM nih.gov |

| DYRK1B | Comparable to DYRK1A nih.gov |

| DYRK2 | Minimal effect nih.gov |

While comprehensive kinase selectivity profiling specifically for (-)-Tetrahydroharmine against a broad panel of kinases is not widely available, studies on related β-carbolines provide some context. The selectivity of these compounds can vary, with some showing activity against other kinases. The observation that (-)-Tetrahydroharmine demonstrates differential inhibition within the DYRK family—inhibiting DYRK1A and DYRK1B more effectively than DYRK2—highlights a notable aspect of its in-family selectivity. nih.gov This suggests that while it may interact with multiple kinases, it does not do so indiscriminately.

Other Proposed Molecular Mechanisms of (-)-Tetrahydroharmine

Beyond its primary interactions with neurotransmitter systems, emerging research suggests that (-)-Tetrahydroharmine (THH) may exert its pharmacological effects through other complex molecular pathways. These proposed mechanisms involve the modulation of fundamental cellular processes, including mitochondrial energy production and the promotion of neural plasticity.

Modulation of Mitochondrial Function and Energy Metabolism

While direct studies on (-)-Tetrahydroharmine's specific effects on mitochondria are limited, research into structurally related β-carboline alkaloids, such as harmine and harmaline, has identified mitochondria as significant target organelles. nih.gov These findings suggest a potential mechanism for THH involving the modulation of cellular energy pathways.

In studies using isolated rat hepatocytes, exposure to harmine led to significant mitochondrial dysfunction. nih.gov The observed effects included a concentration- and time-dependent loss of cellular ATP, a decrease in the mitochondrial membrane potential, and an increase in the generation of reactive oxygen species. nih.gov Harmine was also shown to decrease the efficiency of mitochondrial respiration and induce the mitochondrial permeability transition (MPT), a key event in the initiation of apoptosis. nih.gov Although the cytotoxic effects of harmaline were less pronounced than those of harmine, it also impacted mitochondrial function. nih.gov

These findings indicate that related β-carboline alkaloids can disrupt mitochondrial bioenergetics and redox status. Given the structural similarities, it is plausible that (-)-Tetrahydroharmine may also interact with and modulate mitochondrial function, although its specific effects and potency are likely to differ from harmine and harmaline and require further investigation.

| β-Carboline Alkaloid | Model System | Observed Effects on Mitochondrial Function | Reference |

|---|---|---|---|

| Harmine | Isolated Rat Hepatocytes | Loss of cellular ATP, decreased mitochondrial membrane potential, increased reactive oxygen species, induction of mitochondrial permeability transition (MPT). | nih.gov |

| Harmaline | Isolated Rat Hepatocytes | Exhibited cytotoxic effects, though less potent than harmine; implicated in mitochondrial dysfunction. | nih.gov |

Neurotrophic and Neuroplasticity Mechanisms

A significant area of investigation for (-)-Tetrahydroharmine's mechanism of action is its ability to promote neurogenesis and structural plasticity in the brain. researchgate.netnih.gov This line of research suggests that THH may contribute to its therapeutic potential by stimulating the growth and differentiation of new neurons. dmt-nexus.meblossomanalysis.com

In Vitro Stimulation of Adult Neurogenesis

Seminal in vitro research has demonstrated that (-)-Tetrahydroharmine, along with other major alkaloids from Banisteriopsis caapi like harmine and harmaline, can stimulate multiple stages of adult neurogenesis. researchgate.netnih.gov In studies using neurospheres derived from progenitor cells from the subgranular zone (SGZ) and subventricular zone (SVZ) of adult mice brains, THH was shown to promote:

Neural Stem Cell Proliferation: The compound increased the number and size of neurospheres, indicating a proliferation of neural stem cells. blossomanalysis.com

Cellular Migration: THH, along with harmaline, produced the most significant effects on the migration of cells out from the neurosphere core. blossomanalysis.com

Neuronal Differentiation: The presence of THH in the culture medium induced the differentiation of progenitor cells into mature neurons, as evidenced by the increased expression of neuronal markers such as β-III-Tubulin and MAP-2. researchgate.netblossomanalysis.com It also promoted differentiation into other glial cells, including astrocytes and oligodendrocytes. blossomanalysis.com

These findings suggest that a key mechanism of (-)-Tetrahydroharmine is the direct stimulation of endogenous neural precursor niches, which could contribute to brain plasticity. researchgate.netdmt-nexus.me

Modulation of Neurotrophic Factors

The neurogenic effects of β-carbolines may be linked to their influence on neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). researchgate.netresearchgate.net BDNF is a crucial protein for neuronal survival, growth, and synaptic plasticity. researchgate.net Preclinical studies have shown that acute and chronic administration of the related alkaloid harmine increases BDNF protein levels in the rat hippocampus. researchgate.netresearchgate.netheig-vd.ch Furthermore, clinical studies involving the administration of ayahuasca, a decoction containing THH, harmine, and harmaline, found that volunteers receiving the brew had higher serum BDNF levels 48 hours after dosing compared to a placebo group. nih.gov This elevation in BDNF was correlated with a reduction in depressive symptoms, suggesting a direct link between the brew's components, neurotrophic factor modulation, and therapeutic effects. nih.gov

| Compound | Cell Model | Concentration | Observed Neurogenic Effects | Reference |

|---|---|---|---|---|

| (-)-Tetrahydroharmine | Adult Mouse Neural Progenitor Cells (SGZ & SVZ) | 1 µM | Stimulated proliferation, migration, and differentiation into mature neurons, astrocytes, and oligodendrocytes. | researchgate.netblossomanalysis.com |

| Harmine | Adult Mouse Neural Progenitor Cells (SGZ & SVZ) | 1 µM | Stimulated proliferation, migration, and differentiation into mature neurons. | researchgate.net |

| Harmaline | Adult Mouse Neural Progenitor Cells (SGZ & SVZ) | 1 µM | Stimulated proliferation, migration, and differentiation into mature neurons. Showed strong effects on migration. | researchgate.netblossomanalysis.com |

Preclinical Research on Tetrahydroharmine

In Vitro Studies on Cellular Models

In vitro research on (-)-Tetrahydroharmine has provided valuable insights into its effects at the cellular level, particularly concerning its influence on neuronal cells and its potential as an anti-cancer agent.

Studies on neuronal cell cultures have demonstrated that (-)-Tetrahydroharmine, often in conjunction with other harmala alkaloids like harmine (B1663883) and harmaline (B1672942), can stimulate adult neurogenesis. When applied to neurospheres derived from adult mice progenitor cells, these compounds were found to promote neural stem cell proliferation, migration, and their subsequent differentiation into mature neurons researchgate.netasianjpr.com. This suggests a potential role for (-)-Tetrahydroharmine in modulating brain plasticity, which could be relevant to its observed antidepressant effects in broader studies of ayahuasca, a decoction containing B. caapi researchgate.net.

Further investigation into the neurogenic properties of (-)-Tetrahydroharmine has revealed its capacity to influence key processes in the development of new neurons. In cultures of neural progenitor cells, treatment with THH and related beta-carbolines led to an increase in both the number and size of neurospheres, indicating an enhancement of neural stem cell proliferation researchgate.netwikipedia.org. These studies also showed that treatment with these alkaloids resulted in an increased expression of neuronal markers such as Tuj1 and MAP-2, confirming the differentiation of progenitor cells into a neuronal lineage asianjpr.com. This body of research points towards the ability of these compounds to regulate the expansion and fate of neural stem cell populations asianjpr.com.

While research specifically on (-)-Tetrahydroharmine's effect on glioblastoma is limited, studies on related harmala alkaloids provide some context. Harmine, for instance, has been shown to inhibit the proliferation of glioblastoma multiforme (GBM) cancer cell lines and can work synergistically with conventional chemotherapy agents like temozolomide to enhance their cytotoxic effects nih.gov. Similarly, harmaline has demonstrated anti-glioblastoma activity in vitro, inducing apoptosis and cell cycle arrest in U-87 human malignant glioblastoma cells. These findings for related compounds suggest that the anti-proliferative potential of (-)-Tetrahydroharmine in glioblastoma warrants further investigation.

Table 1: In Vitro Effects of Harmala Alkaloids on Glioblastoma Cells

| Compound | Cell Line | Effect |

|---|---|---|

| Harmine | T98G | Inhibited cellular proliferation; Synergistic inhibitory effect with temozolomide nih.gov |

In Vivo Studies in Animal Models

In vivo studies in animal models have begun to explore the behavioral and neurobiological consequences of administering (-)-Tetrahydroharmine, providing a more complex picture of its effects within a living organism.

Table 2: Receptor Binding Profile of (-)-Tetrahydroharmine

| Receptor/Transporter | Affinity (Ki) |

|---|---|

| Serotonin (B10506) Transporter (SERT) | Potent Inhibitor |

| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor |

| Serotonin 5-HT2A Receptor | >10,000 nM (racemic) |

Investigation in Neurological Disorder Models (e.g., tremor models)

(-)-Tetrahydroharmine belongs to the class of harmala alkaloids, which includes harmine and harmaline. nih.gov While preclinical research on (-)-Tetrahydroharmine in neurological disorder models is limited, the structurally related compound harmaline is extensively used to induce tremor in animal models, providing a platform to study the mechanisms of and potential treatments for essential tremor. nih.govnih.govmeliordiscovery.comresearchgate.net

The harmaline-induced tremor model is a well-established preclinical tool for screening potential anti-tremor medications. nih.govmeliordiscovery.com This model is characterized by an action tremor with a frequency of 10-16 Hz in mice and 8-12 Hz in rats. biorxiv.org The tremor is generated by the rhythmic firing of neurons in the inferior olive, which then propagates through the olivocerebellar circuit. nih.govresearchgate.net Key structures involved in the expression of this tremor include the inferior olive, climbing fibers, and the deep cerebellar nuclei. nih.govresearchgate.net

Several therapeutic agents for essential tremor have been shown to suppress harmaline-induced tremor in these preclinical models, although the predictive validity for clinical efficacy is not absolute. nih.gov For example, drugs like propranolol and ethanol (B145695) have demonstrated efficacy in reducing tremor in this model. nih.govmeliordiscovery.com The table below summarizes key findings from studies utilizing the harmaline-induced tremor model.

| Model | Compound Administered | Key Findings | Relevance to Neurological Disorders |

| Rat & Mouse | Harmaline | Induces a consistent and measurable action tremor. nih.govmeliordiscovery.com | Serves as a widely used preclinical model for essential tremor. nih.govnih.govmeliordiscovery.com |

| Mouse | Harmaline with Propranolol | Propranolol, a medication for essential tremor, significantly suppresses harmaline-induced tremor. meliordiscovery.com | Validates the model for screening potential anti-tremor therapeutics. nih.gov |

| Mouse | Harmaline with Ethanol | Ethanol effectively attenuates the tremorigenic effects of harmaline. meliordiscovery.com | Supports the model's utility in studying compounds that can modulate tremor. |

| Mouse | Harmaline with α6GABAAR-selective PAMs | Positive allosteric modulators of α6-containing GABA-A receptors significantly attenuated action tremor. biorxiv.org | Suggests a novel therapeutic target for the treatment of essential tremor. biorxiv.org |

Table 1. Summary of Preclinical Findings in the Harmaline-Induced Tremor Model

This interactive table provides an overview of the key findings related to the harmaline-induced tremor model, a significant preclinical tool for investigating potential treatments for essential tremor.

While these studies primarily focus on harmaline, the shared β-carboline structure with (-)-Tetrahydroharmine suggests that understanding the mechanisms of harmaline-induced tremor could provide insights into the potential neurological effects of (-)-Tetrahydroharmine. However, direct preclinical investigations of (-)-Tetrahydroharmine in tremor models and other neurological disorder models are necessary to determine its specific pharmacological profile and therapeutic potential.

Structure Activity Relationship Sar Studies of Tetrahydroharmine and Analogues

Comparative Analysis of β-Carboline Alkaloid Derivatives

The β-carboline family encompasses a range of compounds with varying degrees of saturation in their pyridyl ring and different substitution patterns, leading to diverse biological activities. Comparing (-)-tetrahydroharmine to its more unsaturated relatives, such as harmine (B1663883) and harmaline (B1672942), provides crucial insights into the structural determinants of their actions.

The β-carboline scaffold is a well-established chemotype for potent, reversible, and competitive inhibition of monoamine oxidase A (MAO-A). researchgate.netnih.govamrita.edu However, the inhibitory potency varies significantly across different analogues, with the aromaticity of the pyridyl ring (Ring 1) being a critical factor.

Aromatic β-carbolines like harmine and harmaline are powerful MAO-A inhibitors. researchgate.net SAR studies indicate that substituents at the 1- and 7-positions can further enhance this activity; for instance, the presence of a 1-methyl group and a 7-methoxy group generally increases inhibitory potency. nih.gov

In stark contrast, (-)-tetrahydroharmine, which features a fully saturated pyridyl ring, is a significantly weaker MAO-A inhibitor. nih.govresearchgate.net This dramatic reduction in potency is primarily attributed to the loss of the planar character of this ring system. nih.gov The saturation introduces a three-dimensional structure that is less favorable for binding to the active site of MAO-A compared to the flat, aromatic structure of harmine. The ranking of MAO-A inhibition potency among common β-carbolines clearly illustrates this structural dependence: harmaline and harmine are the most potent, while (-)-tetrahydroharmine is among the least potent. nih.gov

| Compound | Key Structural Features | Relative MAO-A Inhibition Potency |

|---|---|---|

| Harmaline | Partially saturated Ring 1, 7-OCH₃ | Very High |

| Harmine | Aromatic Ring 1, 7-OCH₃ | Very High |

| Harmol (B1672944) | Aromatic Ring 1, 7-OH | Moderate |

| Harmane | Aromatic Ring 1, No C7 substitution | Moderate |

| Harmalol | Partially saturated Ring 1, 7-OH | Low-Moderate |

| (-)-Tetrahydroharmine | Fully saturated Ring 1, 7-OCH₃ | Low |

| Norharmane | Aromatic Ring 1, No C1 or C7 substitution | Very Low |

Beyond MAO-A, β-carbolines are also known to inhibit various protein kinases, with dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) being a prominent target. plos.orgscienceopen.com SAR studies have been crucial in developing analogues that can selectively inhibit DYRK1A over MAO-A, which is a significant challenge as potent DYRK1A inhibitors like harmine are often even more potent inhibitors of MAO-A. plos.orgmdpi.com

Structural modifications can tune the selectivity profile. For example, while harmine (with a 7-methoxy group) potently inhibits both DYRK1A and MAO-A, the related compound harmol (with a 7-hydroxy group) retains potent DYRK1A inhibition but has significantly reduced activity against MAO-A. nih.gov This highlights the C-7 substituent as a key modulator of selectivity. Furthermore, modifications at the N-9 position of the harmine scaffold have been shown to reduce or eliminate MAO-A inhibition while preserving affinity for DYRK1A. plos.org

(-)-Tetrahydroharmine demonstrates a distinct kinase selectivity profile. While it is a very weak DYRK1A inhibitor compared to harmine, it shows some in-family selectivity, with comparable inhibition of DYRK1A and DYRK1B but minimal effect on the closely related DYRK2. nih.gov This suggests that the saturated, non-planar structure of (-)-tetrahydroharmine is not only detrimental to MAO-A binding but also significantly alters its interaction with the ATP-binding pocket of different kinases.

| Compound | DYRK1A IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Ratio (MAO-A/DYRK1A) |

|---|---|---|---|

| Harmine | 70 | 57 | 0.8 |

| Harmol | 270 | 500 | 1.9 |

| Harmaline | 1800 | 60 | 0.03 |

| Harmane | 2000 | 640 | 0.32 |

| (-)-Tetrahydroharmine | 9400 | >10,000 | >1.1 |

Role of Stereochemistry in Biological Activity

The influence of a molecule's three-dimensional arrangement of atoms, or stereochemistry, is a fundamental principle in pharmacology. For (-)-tetrahydroharmine, stereochemistry plays a defining role in its biological activity, particularly concerning its interaction with MAO-A.

The full saturation of the pyridyl ring (positions C1, C2, C3, and C4) in tetrahydroharmine (B102439) creates a chiral center at the C-1 position, where the methyl group is attached. This chirality means that tetrahydroharmine exists as two non-superimposable mirror images, or enantiomers: (+)-tetrahydroharmine and (-)-tetrahydroharmine.

This chiral center fundamentally alters the molecule's shape. Unlike the flat, planar aromatic ring system of harmine, the saturated ring of (-)-tetrahydroharmine adopts a non-planar conformation. The methyl group at the chiral C-1 center is described as being "out-of-plane." nih.gov This specific three-dimensional structure is a direct consequence of its stereochemistry and is the primary reason for its dramatically reduced affinity for MAO-A. The active site of MAO-A appears to favorably accommodate the planar structure of aromatic β-carbolines, whereas the bent, non-planar shape of (-)-tetrahydroharmine results in a poor fit, leading to weak inhibition. nih.gov Therefore, the stereochemical properties of (-)-tetrahydroharmine are a critical determinant of its distinct pharmacological profile, separating its activity from its potent aromatic relatives.

Analytical Chemistry and Detection Methodologies for Tetrahydroharmine

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate (-)-Tetrahydroharmine from complex matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. Traditional methods like liquid-liquid extraction (LLE) have been employed, but newer techniques offer improved efficiency and reduced solvent consumption nih.gov.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.gov It relies on the partitioning of compounds between a solid sorbent and the liquid mobile phase. For the analysis of (-)-Tetrahydroharmine and related alkaloids in ayahuasca beverages, SPE methods have been developed using novel adsorbent materials. scielo.br

One study developed an SPE method using coconut charcoal and a menthone-thiosemicarbazone polymer as alternative sorbents for the extraction of major alkaloids, including tetrahydroharmine (B102439). scielo.br The sample's pH was adjusted to 8 before being passed through the SPE cartridge. The retained alkaloids were then eluted with acidified methanol. scielo.br This method proved effective for the accurate and precise quantification of the alkaloids. scielo.br

| Adsorbent Material | Optimal Amount | Average Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|

| Coconut Charcoal | 125 mg | 70.2 - 112.6 | 0.7 - 10.7 | scielo.br |

| Menthone-thiosemicarbazone Polymer | 250 mg | 72.4 - 115.7 | 0.4 - 9.6 | scielo.br |

In recent years, there has been a shift towards miniaturized extraction techniques that are faster, more cost-effective, and environmentally friendly due to the reduced use of organic solvents. nih.gov These methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), dispersive liquid-liquid microextraction (DLLME), and microextraction by packed sorbent (MEPS). researchgate.net

A comparative study evaluated these three techniques for the simultaneous extraction of (-)-Tetrahydroharmine and other major compounds from ayahuasca beverage samples. researchgate.netwiley.com The QuEChERS method was identified as the most promising approach. researchgate.net The optimized QuEChERS procedure involved using 500 μL of extractor solvent and 85 mg of primary secondary amine (PSA) for cleanup, with a brief vortexing time. researchgate.netwiley.com This method demonstrated good extraction efficiencies, ranging from 60.2% to 88.0% for the target analytes. researchgate.netwiley.com

Another green alternative is the hollow fiber liquid-phase microextraction (HF-LPME) technique, which drastically reduces solvent volumes from milliliters to microliters. nih.gov This method has been successfully developed and applied for the determination of harmala alkaloids, including THH, in human urine samples, showing recovery values above 80%. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Following extraction, chromatographic techniques are employed to separate (-)-Tetrahydroharmine from other compounds in the extract before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of harmala alkaloids. Detection is commonly achieved using fluorescence detection (FLD) or ultraviolet-diode array detection (UV-DAD).

An HPLC-FLD method was developed for the quantification of harmala alkaloids in human plasma. nih.govut.ee After simple protein precipitation, the samples were analyzed, yielding a limit of quantitation (LOQ) below 2 ng/mL for the harmala alkaloids. nih.gov The method showed good linearity for THH over a concentration range of 10 to 250 ng/mL. nih.govut.ee

HPLC coupled with a UV-DAD detector is also frequently used. researchgate.netwiley.comut.ee This setup allows for the identification of compounds based on their retention time and UV absorption spectra. ut.ee A method using QuEChERS extraction followed by HPLC-DAD analysis was validated for ayahuasca beverages, showing linearity for β-carbolines between 0.16 and 10 μg/mL. researchgate.netwiley.com For this method, the limit of detection (LOD) and lower limit of quantification (LLOQ) for THH were both 0.16 μg/mL. researchgate.netwiley.com

| Method | Matrix | Linearity Range | LOQ | Reference |

|---|---|---|---|---|

| HPLC-FLD | Human Plasma | 10 - 250 ng/mL | < 2 ng/mL | nih.gov |

| HPLC-DAD | Ayahuasca Beverage | 0.16 - 10 µg/mL | 0.16 µg/mL | researchgate.netwiley.com |

Gas Chromatography (GC) offers another avenue for the analysis of (-)-Tetrahydroharmine. A GC method with a nitrogen/phosphorous detector (NPD) was developed for the simultaneous determination of DMT and the main β-carbolines, including THH, in ayahuasca preparations. researchgate.netopen-foundation.org The alkaloids were first extracted using solid-phase extraction. open-foundation.org The validated method was precise and linear over a concentration range of 0.02–4.0 mg/mL for all analytes, with a lower limit of quantification (LLOQ) of 0.02 mg/mL. researchgate.netopen-foundation.org This GC-based approach is useful for estimating administered doses in pharmacological and toxicological studies. open-foundation.org

The coupling of Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) represents the state-of-the-art for the analysis of (-)-Tetrahydroharmine and related compounds. nih.gov This technique offers superior sensitivity and selectivity compared to conventional HPLC methods, allowing for the detection of trace amounts of the analyte in complex biological matrices. nih.gov

Multiple UHPLC-MS/MS methods have been developed and validated for the determination of THH in human urine, plasma, and ayahuasca beverages. nih.govscielo.brresearchgate.nettaylorandfrancis.com For instance, a method for analyzing human urine after HF-LPME sample preparation reported a limit of detection (LoD) of 2.0 ng/ml and a limit of quantification (LoQ) of 5.0 ng/ml for harmala alkaloids. nih.govresearchgate.net The method was linear over a concentration range of 5–200 ng/ml. nih.govresearchgate.net The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase of ammonium formate buffer and methanol. nih.gov The mass spectrometer operates in multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring characteristic precursor-to-product ion transitions for each analyte. nih.gov

| Matrix | Linearity Range | LOD | LOQ | Reference |

|---|---|---|---|---|

| Human Urine | 5 - 200 ng/mL | 2.0 ng/mL | 5.0 ng/mL | nih.govresearchgate.net |

| Ayahuasca Beverage | 0.05 - 1.0 µg/mL | 0.003 - 0.016 µg/mL | 0.009 - 0.043 µg/mL | scielo.br |

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS)

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) has emerged as a powerful tool for the rapid, presumptive identification of (-)-Tetrahydroharmine, particularly within complex botanical matrices such as Ayahuasca preparations squarespace.comresearchgate.net. This ambient ionization technique allows for the direct analysis of samples in their native state with minimal to no sample preparation, providing a significant advantage in high-throughput screening scenarios squarespace.comresearchgate.net.

The methodology involves placing a sample directly into the DART ion source, where a stream of heated, excited gas (typically helium or nitrogen) desorbs and ionizes the analytes from the sample surface. The resulting ions are then introduced into a high-resolution mass spectrometer, which accurately measures their mass-to-charge ratio, enabling the determination of the elemental composition of the analyte.

In the context of (-)-Tetrahydroharmine, DART-HRMS can generate a unique chemical fingerprint of a sample, allowing for its identification based on the presence of this and other characteristic alkaloids squarespace.com. While this method is highly effective for rapid screening and qualitative analysis, it is more commonly used for the identification of complex mixtures rather than the specific analysis of the isolated (-)-Tetrahydroharmine compound. For quantitative purposes, hyphenated chromatographic techniques are generally preferred.

Quantitative Analysis and Method Validation

For the precise quantification of (-)-Tetrahydroharmine, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a widely accepted and validated method. This technique offers high sensitivity, selectivity, and accuracy for the determination of the compound in various samples, including botanical extracts and biological fluids. The validation of these analytical methods is essential to ensure the reliability and reproducibility of the results. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery.

A fully validated UHPLC-MS method for the quantification of (-)-Tetrahydroharmine has been established, demonstrating its suitability for routine analysis. The validation parameters for this method are detailed in the tables below.

Interactive Data Table: Linearity and Sensitivity of (-)-Tetrahydroharmine Quantification

| Parameter | Value | Reference |

| Linearity (R²) | 0.988–0.999 | |

| Limit of Detection (LOD) | 0.06–0.11 ng/mL | |

| Limit of Quantification (LOQ) | 0.18–0.34 ng/mL | |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Interactive Data Table: Precision and Accuracy of (-)-Tetrahydroharmine Quantification

| Parameter | Value | Reference |

| Precision | ||

| Intra-day Precision (%RSD) | 1.5 to 3.5% | mdpi.com |

| Inter-day Precision (%RSD) | 1.5 to 3.5% | mdpi.com |

| Accuracy | ||

| Analytical Accuracy | 97.7 and 102.0% | mdpi.com |

| Recovery | ||

| Recovery | 74.1–111.6% |

The validation data confirms that the UHPLC-MS/MS method is linear over a defined concentration range, with a high coefficient of determination (R²). The low LOD and LOQ values indicate the method's high sensitivity, allowing for the detection and quantification of trace amounts of (-)-Tetrahydroharmine.

Precision, expressed as the relative standard deviation (%RSD), was evaluated at different concentrations within the same day (intra-day) and on different days (inter-day) to assess the method's repeatability and intermediate precision. The low %RSD values demonstrate the high precision of the method. Accuracy, determined by comparing the measured concentration to a known true concentration, was found to be within acceptable limits, confirming the trueness of the results. Recovery studies are also performed to evaluate the efficiency of the extraction process.

Synthetic Approaches to Tetrahydroharmine and Its Derivatives

Chemical Synthesis from Precursors

The primary chemical routes to (-)-tetrahydroharmine involve the structural modification of related, more oxidized β-carboline precursors. These methods primarily focus on the reduction of the pyridine (B92270) ring within the β-carboline structure.

Reduction of the C3-C4 double bond in harmaline (B1672942) (dihydroharmine) is the most direct route to tetrahydroharmine (B102439). Additionally, methods have been developed to reduce the fully aromatic harmine (B1663883) to THH.

One effective and accessible method for the synthesis of THH is the reduction of harmaline using zinc powder in an acidic medium, such as acetic acid. psychoactif.orgzenodo.orgresearchgate.net This reaction proceeds at room temperature and has been reported to achieve a high yield of 83%. psychoactif.orgzenodo.orgresearchgate.net The mechanism involves the zinc metal acting as a reducing agent in the acidic environment to hydrogenate the imine functional group within the dihydro-β-carboline ring of harmaline. psychoactif.org Interestingly, this specific method has been shown to be ineffective for the reduction of the fully aromatic harmine. psychoactif.orgzenodo.orgresearchgate.net GC-MS analysis of the reaction product confirms a virtually complete conversion of harmaline to THH. dmt-nexus.me

A more potent reduction strategy employs metallic sodium in an alcohol solvent, such as absolute ethanol (B145695) or isoamyl alcohol. dmt-nexus.medmt-nexus.me This method, sometimes referred to as the Bouveault-Blanc reduction, is capable of reducing both harmine and harmaline to tetrahydroharmine. dmt-nexus.me The reaction is conducted at the boiling point of the alcohol, with sodium metal added portion-wise. This approach is advantageous as it does not require the prior separation of harmine and harmaline from a mixed alkaloid extract. dmt-nexus.me

Below is a summary of common reduction strategies for the synthesis of Tetrahydroharmine.

Table 1: Comparison of Reduction Methods for Tetrahydroharmine Synthesis| Precursor(s) | Reagents | Key Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Harmaline | Zinc powder, Acetic acid | Room temperature, several hours | 83% | psychoactif.orgzenodo.orgresearchgate.net |

| Harmine, Harmaline | Sodium, Absolute Ethanol | Reflux | Not Quantified | dmt-nexus.me |

While the synthesis of tetrahydroharmine from its precursors is a reductive process, oxidative transformations are crucial in the broader context of β-carboline chemistry. These reactions typically proceed in the opposite direction, converting tetrahydro-β-carbolines into their more aromatic counterparts, harmaline and harmine. cdnsciencepub.comljmu.ac.uk

Historically, harmaline was synthesized by the oxidation of tetrahydroharmine using potassium permanganate (B83412) in acetone. cdnsciencepub.com Further oxidation under acidic conditions can convert dihydro-β-carbolines like harmaline into fully aromatic β-carbolines like harmine. cdnsciencepub.com

Modern synthetic chemistry offers a variety of reagents for the aromatization of tetrahydro-β-carbolines, including:

Silver carbonate ljmu.ac.uk

Iodine in the presence of an oxidant ljmu.ac.uk

Palladium-catalyzed reactions ljmu.ac.uk

Chemoenzymatic and Biosynthetic Engineering Considerations

Modern biotechnology offers promising avenues for the synthesis of (-)-tetrahydroharmine through chemoenzymatic and biosynthetic engineering approaches. These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations.

The reduction of harmaline to tetrahydroharmine involves the hydrogenation of an imine. In nature, this type of reaction is often catalyzed by NAD(P)H-dependent imine reductases (IREDs) or other related oxidoreductases. While the specific enzymes responsible for THH biosynthesis in plants like Banisteriopsis caapi have not been fully characterized, the principles of synthetic biology can be applied to develop microbial production platforms.

The general strategy for biosynthetic engineering involves:

Pathway Elucidation : Identifying the native biosynthetic genes and enzymes responsible for producing the target molecule in its natural source.

Host Selection : Choosing a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, that is genetically tractable and suitable for industrial fermentation.

Pathway Reconstruction : Heterologously expressing the identified biosynthetic genes in the chosen host.

Although a fully engineered biosynthetic pathway for tetrahydroharmine has not been reported, the foundational tools and methodologies are well-established. The biosynthesis is understood to start from the amino acid L-tryptophan, which is converted to tryptamine (B22526) and then undergoes a Pictet-Spengler reaction followed by a series of modifications, including reduction steps, to yield the various harmala alkaloids. wikipedia.org The discovery and characterization of the specific reductases involved in THH formation would be a critical step toward engineering a microbial strain for its sustainable and controlled production.

Ethnopharmacological Research Context

Traditional Botanical Sources and Preparations

(-)-Tetrahydroharmine is naturally present in several plant species, with its most well-documented sources being the Amazonian vine Banisteriopsis caapi and the seeds of the Middle Eastern and South Asian plant Peganum harmala (Syrian Rue). guidetopharmacology.orgwikipedia.org These plants have been utilized for centuries in traditional contexts, primarily for their psychoactive properties. ayaselva.com

Banisteriopsis caapi , a large liana native to the Amazon rainforest, is a primary ingredient in the ceremonial beverage known as Ayahuasca. ayaselva.com The bark and stems of this vine contain a complex mixture of beta-carboline alkaloids, including harmine (B1663883), harmaline (B1672942), and (-)-Tetrahydroharmine. mdpi.com The relative concentrations of these alkaloids can vary significantly depending on the specific variety of the vine and the geographical region where it is grown. mdpi.com For instance, studies have shown that native B. caapi samples tend to have higher concentrations of harmine, while those from certain regions in Brazil exhibit higher levels of THH. mdpi.com

Peganum harmala , commonly known as Syrian Rue, is another significant botanical source of harmala alkaloids, including (-)-Tetrahydroharmine. wikipedia.orgnih.gov The seeds of this plant have a long history of use in traditional medicine and spiritual practices in the Middle East and North Africa. academicjournals.orgnih.gov While harmine and harmaline are the most abundant alkaloids in P. harmala seeds, (-)-Tetrahydroharmine is also present, albeit in smaller quantities. nih.govacademicjournals.org

In addition to these primary sources, research has identified (-)-Tetrahydroharmine in other plants, such as Calliandra angustifolia (Bobinsana), a plant sometimes added to Ayahuasca preparations by indigenous groups in Ecuador. gaiastore.eudmt-nexus.me

The traditional preparation that most prominently features (-)-Tetrahydroharmine is the psychoactive brew Ayahuasca . acs.orgnih.gov This beverage is typically prepared by boiling or soaking the stems of Banisteriopsis caapi with the leaves of a plant containing N,N-dimethyltryptamine (DMT), most commonly Psychotria viridis (Chacruna) or Diplopterys cabrerana (Chaliponga). nih.govneip.info The beta-carbolines from the B. caapi vine, including (-)-Tetrahydroharmine, act as monoamine oxidase inhibitors (MAOIs). guidetopharmacology.org This inhibition is crucial for the oral activity of DMT, which would otherwise be broken down by enzymes in the digestive system. nih.gov The specific methods for preparing Ayahuasca vary among different indigenous cultures, which can result in brews with differing alkaloid profiles and, consequently, varied psychoactive effects. nih.gov

Interactive Data Table: Botanical Sources of (-)-Tetrahydroharmine

| Plant Species | Common Name | Primary Part Used | Geographic Origin | Traditional Use |

| Banisteriopsis caapi | Ayahuasca Vine, Yagé | Stems and Bark | Amazon Rainforest | Component of Ayahuasca brew |

| Peganum harmala | Syrian Rue | Seeds | Middle East, South Asia | Traditional medicine, spiritual practices |

| Calliandra angustifolia | Bobinsana | Leaves | Amazon Rainforest | Ayahuasca admixture |

Historical and Cultural Significance in Ethnobotanical Traditions

The use of plants containing (-)-Tetrahydroharmine is deeply embedded in the cultural and spiritual traditions of various indigenous groups, particularly in the Amazon Basin. smolecule.comnih.gov The history of Ayahuasca use, for example, is believed to extend back for centuries, if not millennia, and it plays a central role in shamanic practices for healing, divination, and spiritual exploration. nih.govcaymanchem.com

In these traditions, Ayahuasca is considered a sacred medicine and a "plant teacher" that can provide profound insights and facilitate communication with the spirit world. nih.gov The visionary experiences induced by the brew are often interpreted as journeys to other realms of consciousness, where individuals may encounter spiritual entities, receive guidance, and undergo processes of personal and communal healing. taylorandfrancis.com

The cultural significance of Peganum harmala is also noteworthy. In Persian and other Middle Eastern cultures, the seeds have been used as incense for purification and protection and have been employed in traditional medicine for various ailments. wikipedia.orgacademicjournals.org

The continued use of these sacred plants in both traditional and contemporary contexts underscores their enduring cultural importance and the profound relationship between these botanical sources and human consciousness.

Q & A

Q. How is (-)-Tetrahydroharmine synthesized from β-carboline precursors, and what reaction conditions optimize yield?

- Methodological Answer : (-)-Tetrahydroharmine is synthesized via stepwise reduction of harmaline. Experimental protocols involve catalytic hydrogenation (e.g., using Pd/C or PtO₂) under controlled pressure and temperature. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification through recrystallization or column chromatography .

Q. What analytical techniques are recommended for quantifying (-)-Tetrahydroharmine in biological samples such as urine or plasma?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity. Sample preparation involves solid-phase extraction (SPE) to remove matrix interferents. Calibration curves using deuterated internal standards (e.g., D₃-Tetrahydroharmine) improve accuracy. Validation parameters (e.g., LOD, LOQ, recovery rates) must adhere to FDA/ICH guidelines .

Advanced Research Questions

Q. How does (-)-Tetrahydroharmine inhibit monoamine oxidase (MAO) isoforms, and what experimental models differentiate its effects on MAO-A vs. MAO-B?

- Methodological Answer : MAO inhibition is assessed using fluorometric or radiometric assays with recombinant enzymes. IC₅₀ values (e.g., 74 nM for MAO-B ) are determined via dose-response curves. Selectivity for MAO-B over MAO-A is confirmed using isoform-specific inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B). In vivo models (e.g., rodent brain homogenates) validate enzyme activity modulation .

Q. How can researchers resolve discrepancies in reported bioavailability of (-)-Tetrahydroharmine across pharmacokinetic studies?

- Methodological Answer : Variability arises from differences in administration routes (oral vs. intravenous) and metabolic interactions (e.g., CYP450 enzyme activity). Controlled crossover studies with standardized doses (e.g., 1.0 mg/kg in ayahuasca trials ) and population pharmacokinetic modeling account for inter-individual variability. Parallel measurement of metabolites (e.g., tetrahydroharmol) clarifies bioavailability pathways .

Q. What in vitro models best replicate the neuropharmacological effects of (-)-Tetrahydroharmine, particularly its interaction with serotonin receptors?

- Methodological Answer : Primary neuronal cultures or SH-SY5Y cell lines are used to study receptor binding (e.g., 5-HT₂A/₂C). Radioligand displacement assays (e.g., using [³H]-ketanserin) quantify affinity. Functional activity is assessed via calcium imaging or cAMP assays. Co-administration with DMT in ayahuasca models examines synergistic effects .

Methodological and Experimental Design Questions

Q. How should researchers design experiments to investigate synergistic interactions between (-)-Tetrahydroharmine and other ayahuasca alkaloids?

- Methodological Answer : Use factorial designs to test combinations (e.g., DMT + harmine + (-)-Tetrahydroharmine). Pharmacodynamic endpoints (e.g., EEG for neural activity, plasma cytokine levels for immunomodulation) are measured. Dose-response matrices and isobolographic analysis identify additive vs. synergistic effects. Placebo-controlled, double-blind protocols minimize bias .

Q. What strategies ensure reproducibility in studies of (-)-Tetrahydroharmine’s metabolic pathways?

- Methodological Answer : Detailed documentation of enzyme sources (e.g., human liver microsomes), incubation conditions (pH, temperature), and analytical methods is critical. Replicate experiments across independent labs using identical reference standards. Open-access sharing of raw chromatographic data and kinetic parameters enhances transparency .

Data Interpretation and Contradiction Analysis

Q. How should conflicting data on (-)-Tetrahydroharmine’s MAO inhibition potency be interpreted?

- Methodological Answer : Discrepancies may stem from assay variations (e.g., substrate concentration, incubation time). Meta-analyses comparing studies must normalize IC₅₀ values to common reference standards. Kinetic studies (e.g., Kᵢ measurements) provide mechanistic clarity. Cross-validation with in vivo biomarker data (e.g., serotonin levels) resolves functional relevance .

Q. What ethical and safety protocols are essential for human studies involving (-)-Tetrahydroharmine administration?

- Methodological Answer : Protocols must include IRB approval, informed consent, and exclusion criteria for psychiatric comorbidities. Safety monitoring encompasses vital signs, adverse event reporting, and contingency plans for serotonergic syndrome. Urine toxicology screens confirm compliance with abstinence from confounding substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.